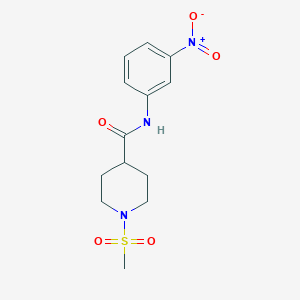
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine exerts its antimicrobial activity by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis, a bacterium responsible for causing tuberculosis. This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacterium.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as an antimicrobial agent. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has also been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine is relatively expensive, which could limit its use in large-scale experiments.
Direcciones Futuras
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has several potential future directions, including its further development as an antimicrobial agent for tuberculosis and other infectious diseases. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could also be used as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could be modified to improve its efficacy and reduce its cost, making it more accessible for use in research and clinical settings.
In conclusion, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine is a promising chemical compound with potential applications in various fields. Its antimicrobial activity, low toxicity, and ease of synthesis make it an attractive candidate for further research and development. With continued research, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could have a significant impact on the treatment of tuberculosis and other infectious diseases, as well as in the development of new fluorescent probes for detecting metal ions in biological systems.
Métodos De Síntesis
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine can be synthesized through a multistep process involving the condensation of 2-bromobenzaldehyde and 4,6-dimethylquinoline in the presence of a base. The resulting intermediate is then reduced to yield N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine in high purity.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has shown promising results as an antimicrobial agent against tuberculosis, a disease that affects millions of people worldwide. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)12(2)10-17(19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBFEPOWAWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
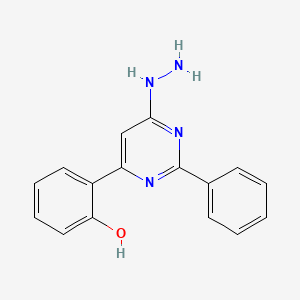
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
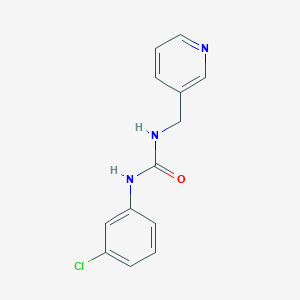
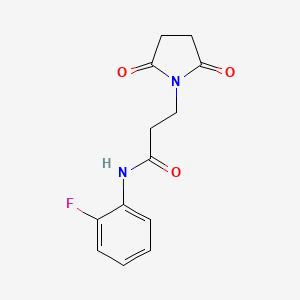
![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
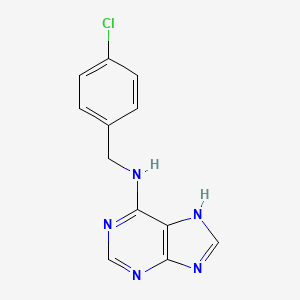
![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
